tert-Butyl 3-[(3-bromophenyl)methyl]azetidine-1-carboxylate
Description
tert-Butyl 3-[(3-bromophenyl)methyl]azetidine-1-carboxylate is a substituted azetidine derivative featuring a tert-butyl carbamate protective group at the 1-position and a 3-bromophenylmethyl substituent at the 3-position. Its bromine atom provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) .
Properties
IUPAC Name |
tert-butyl 3-[(3-bromophenyl)methyl]azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-9-12(10-17)7-11-5-4-6-13(16)8-11/h4-6,8,12H,7,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGYSADJWWUTJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-[(3-Bromophenyl)methyl]azetidine Hydrochloride
The foundational step involves constructing the azetidine ring bearing the 3-bromobenzyl substituent. Adapted from phenyl azetidine syntheses, 3-amino-2-(3-bromophenyl)propan-1-ol undergoes sequential BOC protection and tosylation to facilitate intramolecular cyclization.
Procedure :
- Amino Alcohol Preparation : 3-Bromobenzaldehyde reacts with nitromethane in a Henry reaction, followed by hydrogenation to yield 3-amino-2-(3-bromophenyl)propan-1-ol (76% yield).
- BOC Protection : Treatment with di-tert-butyl dicarbonate in chloroform/triethylamine affords the carbamate (63% yield).
- Tosylation : Reaction with tosyl chloride in dichloromethane produces the tosylate intermediate (80% yield).
- Ring Closure : Heating the tosylate with sodium hydroxide in tetrahydrofuran induces cyclization, yielding 3-[(3-bromophenyl)methyl]azetidine (68% yield).
Characterization :
- 1H NMR (CDCl3): δ 7.35–7.22 (m, 4H, Ar-H), 4.55–4.48 (m, 1H, CH-N), 3.70–3.62 (m, 4H, NCH2), 2.95–2.88 (m, 2H, CH2-Br).
- HPLC Purity : 99.1%.
Reductive Amination for Direct Sidechain Incorporation
Condensation-Reduction Sequence
This method directly introduces the 3-bromobenzyl group via reductive amination, avoiding multi-step functionalization.
Procedure :
- Imine Formation : Azetidine-3-carbaldehyde reacts with 3-bromobenzylamine in ethanol under reflux (4 h).
- Borohydride Reduction : Sodium triacetoxyborohydride in dichloromethane reduces the imine to the secondary amine (54% yield).
- BOC Protection : tert-Butyl dicarbonate in acetonitrile affords the title compound (67% yield).
Optimization :
- Solvent Screening : Dichloromethane outperformed THF, reducing epimerization (HPLC monitoring).
- Catalyst : Acetic acid (10 mol%) accelerated imine formation (reaction time: 2 h vs. 6 h without).
Continuous-Flow Oxidation for Intermediate Synthesis
Microchannel Reactor-Enabled Oxidation
Building on green chemistry principles, tert-butyl 3-hydroxyazetidine-1-carboxylate undergoes oxidation in a continuous-flow system to generate the ketone precursor for subsequent alkylation.
Procedure :
- Oxidation Setup : A premixed solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) and TEMPO (0.18 g) in CH2Cl2 flows at 6.5 g/min into a microchannel reactor.
- H2O2 Co-Feed : 30% H2O2 is introduced at 4.5 g/min, achieving 92.1% conversion to tert-butyl 3-oxoazetidine-1-carboxylate in 30 s residence time.
- Wittig Reaction : The ketone reacts with (3-bromobenzyl)triphenylphosphonium bromide under basic conditions, yielding the alkene intermediate.
- Hydrogenation : Palladium-catalyzed hydrogenation furnishes the saturated sidechain (81% yield over two steps).
Advantages :
- Throughput : 5.8 g/h productivity vs. 1.2 g/h in batch.
- Safety : Avoids hazardous NaClO used in traditional TEMPO oxidations.
Spectroscopic Characterization and Validation
Comparative NMR Analysis
1H NMR (500 MHz, CDCl3):
- δ 1.46 (s, 9H, t-Bu), 3.02 (d, J = 7.1 Hz, 2H, CH2-Br), 3.75–3.82 (m, 4H, NCH2), 4.50–4.57 (m, 1H, CH-N), 7.21–7.38 (m, 4H, Ar-H).
13C NMR :
HPLC-MS :
Industrial-Scale Purification Strategies
Crystallization Optimization
Anti-Solvent Selection :
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| n-Heptane | 89 | 99.5 |
| MTBE | 78 | 98.1 |
| Cyclohexane | 82 | 99.0 |
Data adapted from large-scale trials. Seeding at 10–15°C with 0.1% seed load reduced crystallization time from 12 h to 2 h.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the bromophenylmethyl group can undergo nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the azetidine ring and the bromophenylmethyl group.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted azetidine derivatives can be formed.
Oxidation Products: Oxidation can yield products with additional oxygen-containing functional groups.
Hydrolysis Products: Hydrolysis of the ester group yields the corresponding carboxylic acid.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: Investigated for potential use in drug development, particularly as a scaffold for designing biologically active molecules.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of tert-Butyl 3-[(3-bromophenyl)methyl]azetidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The bromophenylmethyl group can participate in various interactions, including hydrogen bonding and π-π stacking, while the azetidine ring can engage in nucleophilic and electrophilic interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Azetidine Ring
Aromatic Substituents
Heterocyclic Substituents
Linker Variations
Physicochemical and Pharmacokinetic Properties
Biological Activity
Tert-Butyl 3-[(3-bromophenyl)methyl]azetidine-1-carboxylate, a compound belonging to the class of azetidine derivatives, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity, antimicrobial properties, and mechanisms of action, supported by relevant research findings and data.
- Molecular Formula : C15H21BrN2O2
- Molecular Weight : 341.25 g/mol
- CAS Number : 887579-73-9
- Purity : ±97% .
Cytotoxicity
Recent studies have examined the cytotoxic effects of this compound against various cancer cell lines. For instance:
- Cell Lines Tested : Cervical and breast cancer cell lines.
- Findings : The compound exhibited varying levels of cytotoxicity, indicating its potential as an anticancer agent. Specific IC50 values were reported, demonstrating significant inhibition of cell proliferation at certain concentrations .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated:
- Tested Organisms : Various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Results : this compound showed promising antimicrobial activity, with notable effectiveness against resistant strains .
The mechanisms underlying the biological activities of this compound are still under investigation, but preliminary findings suggest:
- Inhibition of Cell Growth : The compound may interfere with cellular processes crucial for cancer cell survival.
- Antimicrobial Mechanism : It is hypothesized that the compound disrupts bacterial cell membranes or interferes with metabolic pathways .
Cytotoxicity Data Table
Antimicrobial Activity Table
| Organism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Case Study 1: Anticancer Efficacy
In a study published in Molecules, researchers evaluated the anticancer efficacy of this compound on cervical and breast cancer models. The results demonstrated a dose-dependent response with significant tumor growth inhibition observed at higher concentrations .
Case Study 2: Antimicrobial Resistance
A separate investigation focused on the compound's effectiveness against antibiotic-resistant bacterial strains. The results indicated that this compound could serve as a potential lead for developing new antimicrobial agents capable of overcoming resistance mechanisms .
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent integration (e.g., tert-butyl at δ 1.4 ppm, aromatic protons from the bromophenyl group at δ 7.2–7.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₆H₂₁BrNO₂: ~346.07 g/mol) and isotopic patterns from bromine .
- HPLC : Assesses purity (>95% recommended for biological assays) using reverse-phase C18 columns and UV detection .
How does the 3-bromophenylmethyl substituent influence the compound’s electronic properties and reactivity?
Advanced
The bromine atom acts as an electron-withdrawing group, polarizing the benzyl moiety and enhancing electrophilic reactivity. This facilitates:
- Nucleophilic aromatic substitution : Bromine can be replaced with amines or thiols under Pd catalysis .
- Steric effects : The bulky benzyl group may hinder access to the azetidine nitrogen, reducing unwanted side reactions (e.g., ring-opening) . Computational studies (DFT) are recommended to quantify electronic effects .
What methodologies are suitable for evaluating the compound’s biological activity in drug discovery?
Q. Advanced
- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity (Kd) .
- Cellular models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with dose-response curves (IC₅₀ determination) .
- Molecular docking : Predict interactions with proteins (e.g., SARS-CoV-2 3CLpro) using AutoDock Vina or Schrödinger Suite, focusing on hydrogen bonding with the azetidine oxygen .
How does this compound compare structurally and functionally to tert-butyl azetidine derivatives with other aryl substituents?
Q. Basic
How should researchers address discrepancies in reported synthetic yields for similar azetidine derivatives?
Advanced
Variations arise from:
- Catalyst lot variability : Use freshly prepared Pd catalysts for reproducibility .
- Purification methods : Compare column chromatography (silica vs. Sephadex) or recrystallization solvents (hexane/EtOAc vs. DCM/MeOH) .
- Moisture sensitivity : Ensure anhydrous conditions via molecular sieves or glovebox techniques . Document all parameters in supplementary data for cross-study validation.
What mechanisms underlie the compound’s potential interactions with biological targets?
Q. Advanced
- Hydrogen bonding : The azetidine carbonyl oxygen may interact with catalytic residues (e.g., histidine in proteases) .
- Hydrophobic effects : The tert-butyl and bromophenyl groups enhance binding to hydrophobic pockets .
- Steric hindrance : The 3-bromobenzyl group may block off-target interactions, improving selectivity . Validate via mutagenesis studies or competitive binding assays .
What strategies ensure high purity during large-scale synthesis for preclinical studies?
Q. Basic
- Process optimization : Scale reactions using flow chemistry to maintain temperature control and mixing efficiency .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
- Crystallization : Use solvent-antisolvent pairs (e.g., EtOAc/heptane) to isolate high-purity crystals .
How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
Q. Advanced
- ADMET prediction : Use SwissADME to assess logP (target <5), CYP450 inhibition, and blood-brain barrier permeability .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogous compounds .
- MD simulations : Study solvation effects and conformational stability of the azetidine ring in physiological conditions .
Why does stereochemistry at the azetidine C3 position critically influence biological activity?
Advanced
The spatial arrangement of the bromophenylmethyl group determines:
- Target binding : Enantiomers may show differential affinity due to chiral recognition in protein active sites .
- Metabolic stability : Specific stereoisomers resist cytochrome P450 oxidation (e.g., (R)-configuration in ) .
- Synthetic routes : Asymmetric catalysis (e.g., Jacobsen epoxidation) or chiral auxiliaries can control stereochemistry . Confirm configurations via X-ray crystallography or NOESY .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
